3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

描述

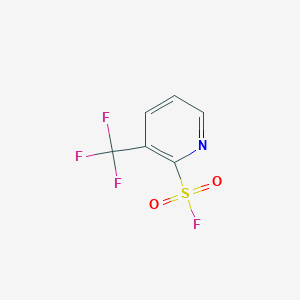

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (CAS No. 1936113-73-3) is a fluorinated pyridine derivative with the molecular formula C₆H₃F₄NO₂S and a molecular weight of 229.15 g/mol . It features a sulfonyl fluoride (-SO₂F) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its reactivity and stability under specific conditions . Its purity is typically 95%, and it is stored under unspecified conditions .

Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethyl)pyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDVZHHXIGMWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 3-(trifluoromethyl)pyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

化学反应分析

Types of Reactions

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Bases: Triethylamine, potassium carbonate

Solvents: Dichloromethane, acetonitrile

Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学研究应用

Chemistry

- Building Block in Organic Synthesis : 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride serves as an essential intermediate in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for creating diverse chemical entities.

Biology

- Modification of Biological Molecules : The compound can enhance the stability and activity of biological molecules, making it useful in drug development. Its electrophilic nature allows for selective interactions with nucleophiles, facilitating the creation of biologically active derivatives.

Medicine

- Drug Development : Research indicates that this compound has potential applications in developing drugs targeting specific enzymes or receptors. Its derivatives have shown promise in inhibiting enzymes critical for viral replication and cancer progression.

Industry

- Production of Advanced Materials : The compound is utilized in creating materials with enhanced resistance to degradation. Its unique properties are exploited in developing agrochemicals, particularly pesticides that outperform traditional compounds.

The biological activity of this compound is notable for its interaction with various biological targets:

- Enzyme Inhibition : It has demonstrated potential as an inhibitor of enzymes such as reverse transcriptase, which is crucial for antiviral therapies. Studies show that derivatives exhibit enhanced potency compared to non-fluorinated counterparts.

- Antimicrobial Properties : Research indicates significant antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various fungi, suggesting its utility in treating resistant infections.

Case Study 1: Antiviral Activity

A study evaluated the compound's effect on reverse transcriptase activity. Results indicated that derivatives of this compound inhibited enzyme activity significantly, suggesting potential applications in antiviral drug development.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties against multiple pathogens. The compound exhibited potent activity against MRSA and demonstrated higher fungicidal effects than traditional agents, indicating its potential as a therapeutic agent for resistant infections.

作用机制

The mechanism of action of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This dual functionality makes the compound a valuable tool in biochemical research and drug development .

相似化合物的比较

Positional Isomers: 5-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride

Key Differences :

- Molecular Formula: Identical (C₆H₃F₄NO₂S) but with altered substitution patterns.

- Impact : Positional isomerism affects electronic distribution and steric hindrance. The 3-CF₃ group may enhance electron-withdrawing effects near the sulfonyl fluoride, influencing reactivity in nucleophilic substitutions .

Functional Group Analogs: Pyridine-2-sulfonyl Fluoride

Key Differences :

- Structure: Lacks the trifluoromethyl group (molecular formula C₅H₄FNO₂S) .

- Molecular Weight : 145.16 g/mol (vs. 229.15 g/mol for the target compound).

- Applications : Used broadly in pharmaceutical synthesis but lacks the lipophilicity and electronic effects conferred by the -CF₃ group. This makes 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride more suitable for targeting hydrophobic enzyme pockets .

Sulfonyl Chloride Analog: 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

Key Differences :

- Functional Group: Contains -SO₂Cl (CAS No. 174485-72-4) instead of -SO₂F .

- Molecular Formula: C₆H₃ClF₃NO₂S (molecular weight ~245.52 g/mol, calculated).

- Reactivity : Sulfonyl chlorides are more reactive than sulfonyl fluorides in nucleophilic acyl substitutions but less stable in aqueous environments. Sulfonyl fluorides are preferred in click chemistry due to their hydrolytic stability .

Complex Derivatives: Pyridalyl (Pesticide)

Key Differences :

- Structure: A macrocyclic pesticide (CAS No. 179101-81-6) containing a 5-(trifluoromethyl)-2-pyridyloxy group .

- Molecular Weight : 491.12 g/mol (significantly larger due to additional substituents).

- Application : Functions as an insecticide, highlighting the role of trifluoromethylpyridine motifs in agrochemical activity. However, the target compound’s simpler structure favors pharmaceutical versatility .

Physico-Chemical and Reactivity Comparison

Reactivity Insights:

- Sulfonyl Fluorides vs. Chlorides : The -SO₂F group offers a balance between reactivity and stability, making it ideal for covalent inhibitor design (e.g., in kinase targeting) .

- Trifluoromethyl Effects : The -CF₃ group increases lipophilicity (logP) and metabolic stability, critical for drug bioavailability .

生物活性

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a significant compound in organic chemistry, recognized for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group at the 3-position and a sulfonyl fluoride group at the 2-position. This unique structure contributes to its electrophilic nature and reactivity, making it useful in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Target and Mode of Action

The trifluoromethyl group enhances the compound's biological activity by increasing metabolic stability and influencing interactions with biological targets. Research indicates that derivatives of trifluoromethylpyridine exhibit superior potency in inhibiting enzymes such as reverse transcriptase, which is crucial for antiviral drug development .

Biochemical Pathways:

- Nucleophilic Substitution: The sulfonyl fluoride moiety can be substituted by nucleophiles, forming various biologically active derivatives.

- Cross-Coupling Reactions: The compound participates in Suzuki-Miyaura coupling, facilitating the synthesis of complex organic molecules essential for drug development.

Pharmacological Applications

This compound has been explored for its potential in several therapeutic areas:

- Antiviral Agents: It has shown promise in inhibiting reverse transcriptase, making it a candidate for antiviral drug development.

- Agrochemicals: The compound exhibits enhanced fungicidal activity compared to traditional agents, indicating its potential in agricultural applications .

- Pharmaceuticals: Its ability to modify biological molecules enhances their stability and activity, positioning it as a valuable building block in drug design.

Table 1: Biological Activity Overview

Case Study: Synthesis and Evaluation of Derivatives

A study investigated various derivatives of this compound for their growth inhibition properties against cancer cell lines. Notably, certain derivatives demonstrated selective cytotoxicity towards tumorigenic cells while sparing healthy cells at concentrations as low as 10 µM. This selectivity underscores the potential for developing targeted cancer therapies .

常见问题

Q. What are the common synthetic routes for 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride?

The primary synthesis involves reacting 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction typically requires anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent hydrolysis. Post-reaction, the product is purified via column chromatography or recrystallization to achieve >95% purity . Alternative routes may use fluorinating agents (e.g., KF) to convert sulfonyl chloride precursors into sulfonyl fluorides .

Q. What precautions are necessary when handling this compound?

Due to its electrophilic and irritant nature, strict safety protocols are essential:

- Use PPE (gloves, goggles, N95 masks) to avoid skin/eye contact and inhalation.

- Store in a dry, sealed container at 2–8°C, away from moisture and ignition sources.

- Work in a fume hood with proper ventilation to mitigate vapor exposure .

Q. What spectroscopic methods are used to confirm its structure?

Key techniques include:

- NMR (¹H, ¹³C, ¹⁹F): To verify pyridine ring protons (δ 7.5–8.5 ppm), trifluoromethyl groups (δ -60 to -65 ppm for ¹⁹F), and sulfonyl fluoride signals.

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 245.6).

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (S-F stretch) confirm functional groups .

Q. How is the compound purified post-synthesis?

Purification methods depend on by-products:

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane.

- Recrystallization : Use ethanol or acetonitrile as solvents.

- Distillation : For large-scale production, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., hydrolysis or over-sulfonylation)?

Q. What mechanistic insights exist for its sulfonylation reactions?

The compound acts as an electrophilic sulfonylation agent. Studies suggest a two-step mechanism:

- Nucleophilic Attack : Alcohols or amines attack the sulfonyl sulfur, forming a tetrahedral intermediate.

- Fluoride Departure : The fluoride leaving group is displaced, yielding sulfonated products. Kinetic studies using stopped-flow NMR can track intermediate formation .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 2-position to direct electrophiles to the 4- or 6-positions.

- Metal Catalysis : Pd-catalyzed C-H activation enables selective modifications at meta positions .

Q. How to design biological assays using derivatives of this compound?

- Enzyme Inhibition : Synthesize sulfonamide derivatives via nucleophilic substitution with amines. Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays.

- Cellular Uptake : Label derivatives with fluorophores (e.g., FITC) and monitor intracellular localization via confocal microscopy .

Q. What strategies resolve contradictions in reported reaction yields across studies?

Q. How does the compound’s stability vary under different storage or reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。